molecular formula C17H18BNO4 B568091 (4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid CAS No. 1217501-09-1

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid

Cat. No. B568091
CAS RN: 1217501-09-1
M. Wt: 311.144
InChI Key: BZKGXPVSQVTDOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic acids and their derivatives can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and a borate ester. The resulting trialkyl borate ester is then hydrolyzed to give the boronic acid . Another route involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of boronic acids typically involves a boron atom bound to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Protodeboronation, a process involving the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .


Physical And Chemical Properties Analysis

Boronic acids are generally stable and easy to handle, making them important to organic synthesis. They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing biaryl compounds. 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid serves as a boronate ester precursor in these reactions. By coupling it with aryl halides or triflates, researchers can access a wide range of functionalized biaryls, which find applications in materials science, pharmaceuticals, and agrochemicals .

Fluorescent Probes and Sensors

The boronic acid moiety in this compound exhibits reversible binding with diols, making it useful for designing fluorescent probes and sensors. Researchers have functionalized 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid with fluorophores or other reporter groups. These modified derivatives can selectively detect saccharides, nucleotides, and other analytes, contributing to bioimaging and diagnostic applications .

Drug Delivery Systems

Due to its stability and biocompatibility, 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid has been explored for drug delivery applications. Researchers have conjugated it to polymers, liposomes, or nanoparticles to create targeted drug carriers. The reversible binding of boronic acid with diols allows for controlled drug release in response to changes in glucose concentration, making it promising for diabetes-related therapies .

Organocatalysis

The cyclopropyl group in this compound imparts unique reactivity. Researchers have utilized 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid as an organocatalyst in various transformations. For instance, it can catalyze the asymmetric cyclopropanation of alkenes, providing access to chiral cyclopropane derivatives for synthetic applications .

Materials Chemistry

Functionalized boronic acids play a crucial role in materials chemistry. Researchers have incorporated 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid into polymer networks, hydrogels, and supramolecular assemblies. These materials exhibit stimuli-responsive behavior, such as pH-dependent swelling or sol-gel transitions, making them suitable for drug delivery, sensors, and smart materials .

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are investigated for BNCT, a cancer treatment that exploits the high neutron capture cross-section of boron-10. While 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenylboronic acid itself may not be directly used, its boron-containing derivatives could potentially serve as BNCT agents when selectively delivered to tumor cells .

Safety And Hazards

Boronic acids can pose certain safety hazards. They can be harmful if swallowed and can cause irritation if they come into contact with the skin or eyes. It is recommended to avoid dust formation, avoid breathing in mist, gas, or vapors, and to use personal protective equipment when handling these compounds .

Future Directions

Boronic acids and their derivatives continue to be valuable building blocks in organic synthesis. Future research will likely continue to explore new synthesis methods, reactions, and applications for these compounds .

properties

IUPAC Name

[4-[1-(phenylmethoxycarbonylamino)cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BNO4/c20-16(23-12-13-4-2-1-3-5-13)19-17(10-11-17)14-6-8-15(9-7-14)18(21)22/h1-9,21-22H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGXPVSQVTDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675254
Record name [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)phenyl)boronic acid

CAS RN

1217501-09-1
Record name [4-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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